molecular formula C17H20N2O7 B14434965 2'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 80015-57-2

2'-O-[(4-Methoxyphenyl)methyl]uridine

Cat. No.: B14434965
CAS No.: 80015-57-2
M. Wt: 364.3 g/mol
InChI Key: BJWKUPHKXIKWBA-DTZQCDIJSA-N
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Description

2’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that has garnered interest in the fields of chemistry and biology This compound is a derivative of uridine, where the 2’-hydroxyl group is substituted with a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-[(4-Methoxyphenyl)methyl]uridine typically involves the protection of the uridine molecule followed by selective substitution at the 2’-position. One common method includes the use of dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is then selectively substituted with a 4-methoxyphenylmethyl group using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of 2’-O-[(4-Methoxyphenyl)methyl]uridine may involve large-scale synthesis using automated synthesizers. These synthesizers can handle the protection, substitution, and deprotection steps efficiently, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-[(4-Methoxyphenyl)methyl]uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can result in the removal of the methoxy group .

Scientific Research Applications

2’-O-[(4-Methoxyphenyl)methyl]uridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA or DNA. The 4-methoxyphenylmethyl group can enhance the stability of the nucleoside and its resistance to enzymatic degradation. This modification can also affect the binding affinity of the nucleoside to its molecular targets, such as enzymes or receptors involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyluridine: Another modified uridine with a methyl group at the 2’-position.

    2’-O-(2-Aminoethyl)uridine: Substituted with an aminoethyl group at the 2’-position.

    2’-O-(2-Methoxyethyl)uridine: Contains a methoxyethyl group at the 2’-position

Uniqueness

2’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the presence of the 4-methoxyphenylmethyl group, which provides distinct chemical and biological properties. This modification can enhance the stability and binding affinity of the nucleoside, making it valuable for various applications in research and industry .

Properties

CAS No.

80015-57-2

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-14(22)12(8-20)26-16(15)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1

InChI Key

BJWKUPHKXIKWBA-DTZQCDIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O

Origin of Product

United States

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